molecular formula C15H11ClN2 B14129162 6-(4-Chlorophenyl)quinolin-2-amine

6-(4-Chlorophenyl)quinolin-2-amine

Cat. No.: B14129162
M. Wt: 254.71 g/mol
InChI Key: CAWHKPJUIVRGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)quinolin-2-amine is a quinoline derivative characterized by a chlorine-substituted phenyl group at the 6-position of the quinoline ring and an amino group at the 2-position. Its molecular formula is C₁₅H₁₁ClN₂, with a molecular weight of 266.71 g/mol. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties.

Properties

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

6-(4-chlorophenyl)quinolin-2-amine

InChI

InChI=1S/C15H11ClN2/c16-13-5-1-10(2-6-13)11-3-7-14-12(9-11)4-8-15(17)18-14/h1-9H,(H2,17,18)

InChI Key

CAWHKPJUIVRGRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)N=C(C=C3)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)quinolin-2-amine typically involves the cyclization of an appropriate precursor. One common method is the reaction of 4-chloroaniline with 2-aminobenzophenone under acidic conditions to form the quinoline ring. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of 6-(4-Chlorophenyl)quinolin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)quinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Chlorophenyl)quinolin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death. Additionally, it may interact with cellular signaling pathways, modulating the expression of genes involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues of 6-(4-Chlorophenyl)quinolin-2-amine, highlighting differences in substituent positions and their implications:

Compound Name Quinoline Substitution Aryl Group Substitution Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-(4-Chlorophenyl)quinolin-2-amine 6-(4-ClPh), 2-NH₂ None (direct attachment) C₁₅H₁₁ClN₂ 266.71 Base compound; potential pharmacophore
4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine 4-Cl, 6-CH₃, 2-NH₂ 4-CH₃Ph C₁₇H₁₅ClN₂ 294.77 Enhanced lipophilicity; crystallographic studies
6-Chloro-N-(2-fluorophenyl)quinolin-4-amine 6-Cl, 4-NH₂ 2-FPh C₁₅H₁₀ClFN₂ 272.71 High yield (83%) via one-step synthesis
N-(4-Bromophenyl)-6-ethoxy-2-methylquinolin-4-amine 6-OCH₂CH₃, 2-CH₃, 4-NH₂ 4-BrPh C₁₈H₁₇BrN₂O 357.24 Bromine substitution; potential halogen bonding
F052-0943 (Screening Compound) 6-(Pyrrolidine-1-sulfonyl), 2-NH₂ 5-Cl, 2-OCH₃Ph C₂₁H₂₁ClN₄O₃S 444.93 Sulfonyl group for solubility; drug screening

Physicochemical Properties

  • Lipophilicity :
    • The 4-chlorophenyl group in the target compound increases hydrophobicity compared to analogues with methoxy (e.g., 6-ethoxy in ) or sulfonyl groups (e.g., F052-0943 ).
    • Fluorine substitution (e.g., 2-FPh in ) enhances electronegativity and may improve metabolic stability.
  • Hydrogen Bonding: The 2-amino group in 6-(4-Chlorophenyl)quinolin-2-amine facilitates hydrogen bonding, critical for crystal packing (as seen in ) and target binding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.